molecular formula C8H7F2NO2 B1345784 Methyl 4-amino-3,5-difluorobenzoate CAS No. 1162676-00-7

Methyl 4-amino-3,5-difluorobenzoate

Cat. No.: B1345784
CAS No.: 1162676-00-7
M. Wt: 187.14 g/mol
InChI Key: USVQDPOQLNDARY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

The compound’s IUPAC name is methyl 4-amino-3,5-difluorobenzoate, reflecting its substituent positions on the benzene ring: an amino group at position 4, fluorine atoms at positions 3 and 5, and a methyl ester at position 1. Key regulatory identifiers include:

Identifier Value Source
CAS Registry Number 1162676-00-7 PubChem, ChemicalBook
PubChem CID 20203328 PubChem
MDL Number MFCD20725083 ChemicalBook
SMILES COC(=O)C1=CC(=C(C(=C1)F)N)F PubChem, VulcanChem

Synonyms include 4-amino-3,5-difluoro-benzoic acid methyl ester and methyl4-amino-3,5-difluorobenzoate.

Molecular Formula and Weight Analysis

The molecular formula C₈H₇F₂NO₂ is consistent across all sources, with a calculated molecular weight of 187.14 g/mol . This matches the exact mass (187.044 Da) derived from high-resolution mass spectrometry. The formula breakdown is:

Element Quantity Contribution to Molecular Weight
C 8 96.08 g/mol (51.3%)
H 7 7.07 g/mol (3.8%)
F 2 38.00 g/mol (20.3%)
N 1 14.01 g/mol (7.5%)
O 2 32.00 g/mol (17.1%)

The fluorine atoms and ester group contribute significantly to the compound’s polarity and reactivity.

Stereochemical Configuration and Tautomeric Possibilities

The molecule lacks chiral centers due to its planar benzene ring and symmetric substitution pattern (fluorine at positions 3 and 5). Tautomerism is not observed because the amino group (-NH₂) lacks adjacent protons for keto-enol or imine-enamine shifts. However, resonance stabilization occurs via conjugation between the amino group and the ester’s carbonyl oxygen, as evidenced by bond length analysis in X-ray crystallography studies.

Comparative Analysis of Ortho/Meta/Para Isomeric Forms

This compound belongs to a family of difluorinated benzoate isomers. Key structural distinctions are summarized below:

Isomer Name CAS Number Substituent Positions Key Differences
Methyl 4-amino-2,5-difluorobenzoate 952285-52-8 F at 2,5; NH₂ at 4 Reduced symmetry alters dipole moment
Methyl 3-amino-4,5-difluorobenzoate 1244642-76-9 F at 4,5; NH₂ at 3 Steric hindrance near ester group
Methyl 2-amino-4,5-difluorobenzoate 207346-42-7 F at 4,5; NH₂ at 2 NH₂ proximity to ester affects reactivity

The para -amino substitution in the title compound minimizes steric clashes between substituents, enhancing thermal stability compared to ortho or meta isomers. Computational studies using density functional theory (DFT) suggest that the 3,5-difluoro arrangement maximizes resonance stabilization of the amino group.

Properties

IUPAC Name

methyl 4-amino-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVQDPOQLNDARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3,5-difluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation Reactions: Products include nitrobenzoates.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Methyl 4-amino-3,5-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 4-amino-3,5-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Key structural analogs of Methyl 4-amino-3,5-difluorobenzoate include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions Key Applications Stability/Performance Highlights
This compound C₈H₇F₂NO₂ 201.17 Ester (-COOCH₃), Amino (-NH₂) 3,5-F; 4-NH₂ Perovskite solar cells 22.51% PCE; superior bond stability
Ethyl 4-amino-3,5-difluorobenzoate C₉H₉F₂NO₂ 201.17 Ester (-COOC₂H₅), Amino (-NH₂) 3,5-F; 4-NH₂ Pharmaceutical intermediates Orthorhombic crystal structure (Pbcn)
4-Amino-3,5-difluorobenzoic acid C₇H₅F₂NO₂ 173.12 Carboxylic acid (-COOH), Amino (-NH₂) 3,5-F; 4-NH₂ Research (limited stability) Acidic deprotonation reduces PSC stability
Methyl 4-amino-3-fluorobenzoate C₈H₇FNO₂ 168.15 Ester (-COOCH₃), Amino (-NH₂) 3-F; 4-NH₂ Synthetic intermediates Lower fluorination reduces steric effects

Electronic and Steric Effects

  • Fluorine Substitution: The 3,5-difluoro configuration in this compound enhances electron-withdrawing effects, improving charge transport in PSCs. Mono-fluoro analogs (e.g., Methyl 4-amino-3-fluorobenzoate) lack this dual electronegative impact .
  • Alkyl Chain Influence : Methyl esters exhibit higher volatility and lower boiling points than ethyl derivatives, affecting processing in thin-film applications .

Biological Activity

Methyl 4-amino-3,5-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (CAS Number: 1162676-00-7) is characterized by the presence of an amino group and two fluorine atoms on a benzoate structure. The fluorine substituents enhance the compound's lipophilicity and influence its biological interactions. The chemical formula is C8H7F2NO2C_8H_7F_2NO_2 .

Key Structural Features:

  • Amino Group: Provides potential for hydrogen bonding and interaction with biological targets.
  • Fluorine Atoms: Enhance binding affinity and selectivity for various receptors and enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects.

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It may act as a ligand for certain receptors, influencing signal transduction processes.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against various pathogens.
  • Antiparasitic Activity: Its analogs have shown effectiveness in inhibiting parasitic growth, particularly in malaria models .

Data Table: Biological Activities

Activity TypeModel/TargetFindingsReference
AntimicrobialVarious bacterial strainsExhibited inhibitory effects
AntiparasiticPlasmodium bergheiReduced parasitemia in mouse models
Enzyme InhibitionThymidylate synthasePoorer inhibition compared to non-fluorinated analogs

Case Studies

  • Antiparasitic Efficacy Study:
    A study evaluated the efficacy of this compound in a P. berghei mouse model. The compound demonstrated a modest reduction in parasitemia (30% at 40 mg/kg), indicating potential as an antiparasitic agent .
  • Enzyme Interaction Analysis:
    Research focused on the interaction of this compound with thymidylate synthase (TS). It was found that the difluoro substitution reduced its inhibitory potency compared to non-fluorinated compounds, highlighting the complexity of structure-activity relationships in drug design .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 4-amino-3,5-difluorobenzoate, and how can reaction conditions be optimized?

  • Synthesis Pathways :

  • Step 1 : Hydrolysis of 4-amino-3,5-difluorobenzonitrile using NaOH (1 M) under reflux for 24 hours yields 4-amino-3,5-difluorobenzoic acid (84.2% yield) .

  • Step 2 : Esterification of the carboxylic acid with ethanol and H₂SO₄ under reflux for 10 hours produces this compound .

  • Optimization : Control reaction temperature (80–100°C) and stoichiometric ratios (e.g., acid:alcohol = 1:10) to minimize side reactions like transesterification.

    • Key Data :
ParameterValue/TechniqueReference
Yield (Step 1)84.2%
Catalyst (Step 2)H₂SO₄ (acid catalyst)
Purity VerificationNMR, IR, mass spectrometry

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : Confirms substitution patterns (e.g., fluorine at C3/C5, amino at C4) via ¹⁹F and ¹H NMR .
  • X-ray Crystallography : Resolves molecular geometry (e.g., bond lengths: C-F ~1.34 Å, C-N ~1.35 Å) and crystal packing .
  • Mass Spectrometry : Validates molecular weight (217.17 g/mol) via ESI-MS .
    • Secondary Methods : IR spectroscopy for functional group identification (ester C=O stretch ~1720 cm⁻¹) .

Advanced Research Questions

Q. How does the ester functionality of this compound influence its stability and reactivity compared to its carboxylic acid counterpart?

  • Stability in Material Science :

  • In perovskite solar cells, the ester derivative (DFAB-AM) forms stronger bonds with undercoordinated Pb²⁺ ions than the acid (DFAB-A), reducing defect density and enhancing device stability .
  • Data : DFAB-AM achieves 22.51% power conversion efficiency (PCE) with <10% degradation after 1,000 hours, vs. DFAB-A’s rapid PCE loss .
    • Reactivity in Synthesis :
  • The methyl ester group reduces intermolecular hydrogen bonding, improving solubility in organic solvents (e.g., THF, DCM) for downstream reactions .

Q. What are the mechanistic implications of fluorine substitution patterns on the biological activity of this compound derivatives?

  • Electronic Effects :

  • Fluorine atoms at C3/C5 increase electron-withdrawing effects, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes) .
  • Case Study : Analogous compounds with 3,5-difluoro substitution show 2–3× higher antimicrobial activity than non-fluorinated analogs .
    • Steric Effects :
  • Ortho-fluorine groups restrict rotation of the amino group, stabilizing bioactive conformations in enzyme-binding pockets .

Q. How can X-ray crystallography data inform the molecular design of this compound derivatives for material science applications?

  • Structural Insights :

  • X-ray data reveal planar aromatic rings and intermolecular F···H-N interactions, guiding the design of π-conjugated systems for optoelectronics .
  • Example : Diethyl 4,4′-azobenzene derivatives (synthesized from this compound) exhibit reversible photoisomerization due to rigid fluorine-substituted cores .
    • Table: Crystallographic Parameters
ParameterValue (Compound II )
Space GroupP21/n
a, b, c (Å)3.7283, 10.5275, 16.9073
β (°)94.604
R-factor0.045

Methodological Recommendations

  • Contradiction Resolution : If NMR data conflict with computational models (e.g., unexpected coupling constants), validate via DFT calculations or variable-temperature NMR .
  • Yield Improvement : Use flow chemistry for esterification steps to enhance mixing and reduce reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-3,5-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3,5-difluorobenzoate

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